molecular formula C19H14N2O3S B2922874 N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide CAS No. 361173-04-8

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide

Cat. No.: B2922874
CAS No.: 361173-04-8
M. Wt: 350.39
InChI Key: XFWXJXYKBDJFQI-UHFFFAOYSA-N
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Description

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a cyanoethylsulfanyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. The cyanoethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The chromene core can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide is unique due to its combination of a chromene core and a cyanoethylsulfanyl group. This combination can result in distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c20-10-5-11-25-18-9-4-2-7-14(18)21-19(23)17-12-15(22)13-6-1-3-8-16(13)24-17/h1-4,6-9,12H,5,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWXJXYKBDJFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327627
Record name N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361173-04-8
Record name N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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